molecular formula C19H22ClN3O B5113450 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Katalognummer B5113450
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: NWDSYAGHGOCTDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.

Wirkmechanismus

1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide acts as an agonist at both the alpha3beta4 and alpha4beta2 nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central nervous system and are involved in the modulation of pain, mood, and addiction. By activating these receptors, 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is able to produce analgesic effects and may also have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of neuropathic pain and inflammatory pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models. In addition, 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of pain and other conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its potency and selectivity for the alpha3beta4 and alpha4beta2 nAChRs. This makes it a useful tool for investigating the role of these receptors in pain, mood, and addiction. However, one limitation of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists for the treatment of pain and other conditions. Another area of interest is the investigation of the role of nAChRs in addiction and the potential use of nAChR agonists for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anxiolytic, and antidepressant effects of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.

Synthesemethoden

The synthesis of 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-pyridinemethanol to form the intermediate 4-chlorobenzyl 3-pyridinemethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a pain reliever, particularly for chronic pain conditions such as neuropathic pain and inflammatory pain. It has also been investigated for its potential use in the treatment of various other conditions, including depression, anxiety, and nicotine addiction.

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-5-3-15(4-6-18)14-23-10-7-17(8-11-23)19(24)22-13-16-2-1-9-21-12-16/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDSYAGHGOCTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.